Pravastatin Diol Lactone

Vue d'ensemble

Description

Pravastatin Diol Lactone is a derivative of pravastatin, a well-known HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular events. This compound is a lactone form of pravastatin, which is a cyclic ester formed from the hydroxy acid form of pravastatin.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pravastatin Diol Lactone can be synthesized through the oxidation of pravastatin. The process involves the selective oxidation of the diol intermediate in the presence of an efficient catalyst. The reaction conditions typically include mild oxidative lactonization of 1,4-diols or 1,5-diols, resulting in the formation of the lactone at high yields .

Industrial Production Methods: Industrial production of pravastatin, and consequently its diol lactone derivative, involves a fermentation process. Mevastatin, a precursor, is first obtained through fermentation using fungi such as Penicillium species. This is followed by hydrolysis of the lactone group and biological hydroxylation to introduce the allylic 6-alcohol group .

Analyse Des Réactions Chimiques

Enzymatic Esterification

PDL undergoes regioselective acylation using immobilized lipases to introduce side chains critical for statin bioactivity.

Example reaction :

-

Substrate : Pravastatin diol lactone (50 mg)

-

Conditions : Chloroform (5 mL), hexane (5 mL), propionic acid (425 μL), lipase from Mucor miehei (immobilized) .

Key parameters :

| Parameter | Optimal Value | Impact |

|---|---|---|

| Solvent | Chloroform:hexane (1:1) | Enhances enzyme stability |

| Temperature | 35–40°C | Balances reaction rate and enzyme denaturation |

| pH | 6.5–7.0 | Maintains lipase activity |

Lactonization

PDL can cyclize under acidic or enzymatic conditions to form pravastatin lactone, a precursor to the active hydroxyacid form.

Industrial process (EP0955297B9) :

-

Reagents : Acetic acid (weak acid, pKa = 4.8), ammonium salt of PDL.

Mechanism :

-

Protonation of the hydroxyl group.

-

Nucleophilic attack by the carboxylate oxygen.

Hydrolysis to Hydroxyacid

PDL hydrolyzes in aqueous alkaline conditions to yield pravastatin hydroxyacid, the pharmacologically active form.

Procedure :

Kinetics :

| pH | Half-life (h) |

|---|---|

| 7.0 | >100 |

| 9.0 | 12 |

| 12.0 | 1.5 |

Thermal Decomposition

PDL degrades at elevated temperatures, producing decarboxylated and dehydrated byproducts.

Thermogravimetric analysis :

-

Onset temperature : 180°C.

-

Major products :

Stability :

| Condition | Degradation (%) |

|---|---|

| 25°C, dry | <2% over 6 months |

| 40°C, 75% RH | 15% over 6 months |

Biotransformation

PDL serves as a substrate for microbial enzymes in fermentation-based statin production.

Key findings :

-

Reaction : Transacylation of PDL with methylmalonyl-CoA.

Optimized parameters :

| Factor | Optimal Value |

|---|---|

| Co-factor | NADPH (0.5 mM) |

| pH | 7.5 |

| Temperature | 30°C |

Critical Analysis of Reaction Pathways

-

Enzymatic vs. Chemical Lactonization : Enzymatic methods (e.g., lipases) offer higher regioselectivity but require costly immobilization . Acid-catalyzed processes are scalable but risk side reactions .

-

Hydroxyacid vs. Lactone Bioactivity : The lactone form exhibits 14–37× higher myotoxicity than the hydroxyacid, necessitating precise control during synthesis .

-

Industrial Scalability : Acetic acid-mediated lactonization (EP0955297B9) is preferred for its avoidance of corrosive acids and high purity .

Applications De Recherche Scientifique

Chemistry

- Intermediate in Synthesis : Pravastatin Diol Lactone serves as an intermediate in the synthesis of other biologically active molecules. Its stable lactone form facilitates further chemical modifications, making it a crucial building block in organic synthesis.

Biology

- Cellular Studies : Research has shown that lactone forms of statins, including this compound, can induce myotoxicity at higher potencies than their acid counterparts. A study indicated that pravastatin lactone had a 23-fold higher potency to induce myotoxicity in human skeletal muscle cells compared to its acid form .

- Mechanism of Action : Pravastatin inhibits HMG-CoA reductase, leading to decreased cholesterol biosynthesis and increased LDL receptor activity, enhancing LDL clearance from the bloodstream .

Medicine

- Lipid-Lowering Properties : Clinical studies have demonstrated the efficacy of pravastatin in lowering LDL cholesterol levels and reducing cardiovascular events. It is used as both a primary and secondary prevention agent for coronary heart disease .

- Potential Therapeutic Uses : The lactone form's unique pharmacological properties are being explored for additional therapeutic applications beyond lipid regulation, such as targeting methanogenic archaea in gastrointestinal conditions .

Industry

- Pharmaceutical Production : this compound is utilized in pharmaceutical manufacturing processes and serves as a reference compound in analytical methods for quality control.

Case Studies

Mécanisme D'action

Pravastatin Diol Lactone exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver, resulting in increased uptake of low-density lipoprotein (LDL) from the bloodstream. The compound’s hydrophilicity allows for selective uptake by the liver, reducing the risk of systemic side effects .

Comparaison Avec Des Composés Similaires

Mevastatin: A precursor to pravastatin, also an HMG-CoA reductase inhibitor.

Lovastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Simvastatin: A statin that requires activation in vivo, unlike pravastatin which is administered in its active form.

Uniqueness: Pravastatin Diol Lactone is unique due to its hydrophilicity, which allows for selective hepatic uptake and reduces the risk of systemic side effects. Additionally, its lactone form provides a stable intermediate for further chemical modifications and synthesis of other biologically active compounds .

Activité Biologique

Pravastatin diol lactone is a metabolite of pravastatin, a well-known statin used primarily for cholesterol management. This article delves into the biological activities, mechanisms of action, and clinical implications of this compound, supported by data tables, research findings, and case studies.

Overview of Pravastatin and Its Metabolite

Pravastatin is classified as an HMG-CoA reductase inhibitor, which plays a crucial role in reducing cholesterol synthesis in the liver. The conversion of pravastatin to its lactone form, this compound, enhances its biological activity and therapeutic potential.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 159345-93-4 |

| Molecular Weight | 322.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

This compound exhibits its biological activity primarily through the inhibition of HMG-CoA reductase, leading to decreased levels of low-density lipoprotein (LDL) cholesterol. This action is pivotal in the management of dyslipidemias and the prevention of cardiovascular diseases.

- Inhibition of Cholesterol Synthesis : By blocking HMG-CoA reductase, this compound reduces cholesterol biosynthesis, which in turn increases the expression of hepatic LDL receptors. This results in enhanced clearance of LDL from the bloodstream .

- Impact on Lipid Profiles : Clinical studies have shown that pravastatin significantly lowers total cholesterol levels by approximately 18%, LDL by 27%, and triglycerides by 6%, while increasing HDL levels by 4% .

Case Studies

- PROSPER Trial : This study evaluated the effects of pravastatin in elderly patients (ages 70-82) at risk for cardiovascular events. Results indicated a 15% reduction in the primary outcome (fatal or nonfatal myocardial infarction or stroke) among those treated with pravastatin compared to placebo .

- Methanogenesis Inhibition : Research has suggested that statins, including pravastatin in its lactone form, may inhibit methanogenesis in the gut microbiome. This opens a potential therapeutic avenue for treating conditions like constipation by targeting specific gut bacteria without harming others .

Pharmacodynamics and Pharmacokinetics

- Absorption : Pravastatin is absorbed within 60-90 minutes post-administration with a low bioavailability of around 17%, attributed to extensive first-pass metabolism .

- Volume of Distribution : The steady-state volume of distribution is approximately 0.5 L/kg .

- Protein Binding : Pravastatin exhibits limited protein binding (43-48%), influencing its distribution and elimination processes .

Research Findings

Recent studies have explored various aspects of this compound's activity:

- Inhibition Mechanisms : Statins like pravastatin may also exert effects beyond cholesterol reduction, such as modulating inflammatory pathways and improving endothelial function .

- Clinical Implications : The use of pravastatin has been associated with reduced risks of coronary artery disease and overall mortality in various populations .

Propriétés

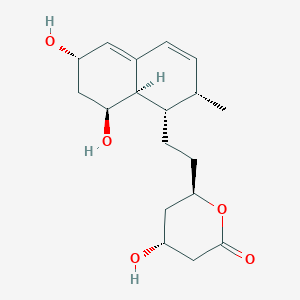

IUPAC Name |

(4R,6R)-6-[2-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-10-2-3-11-6-12(19)8-16(21)18(11)15(10)5-4-14-7-13(20)9-17(22)23-14/h2-3,6,10,12-16,18-21H,4-5,7-9H2,1H3/t10-,12+,13+,14+,15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTQUPQRPRHNQZ-CGDZNSRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC(CC(C2C1CCC3CC(CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.